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Compound of Interest

6-fluoro-4H-1,3-benzodioxine-8-
Compound Name:
carbaldehyde

Cat. No.: B1350667

An In-depth Technical Guide to the Physical Properties of 6-fluoro-4H-1,3-benzodioxine-8-
carbaldehyde

Abstract

The 1,3-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds. This guide focuses on a specific derivative, 6-
fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS No: 306934-87-2), a molecule of interest
for drug discovery and fine chemical synthesis.[1] Due to the limited availability of published
experimental data for this specific aldehyde, this document serves as a comprehensive
technical guide for researchers and drug development professionals. It combines predictive
analysis based on established chemical principles with detailed, field-proven experimental
protocols for the complete determination of its physical properties. The methodologies
described herein are designed as self-validating systems to ensure the generation of reliable
and reproducible data, crucial for regulatory submissions and further research.

Molecular Structure and Foundational Properties

A thorough characterization begins with the fundamental molecular properties. The structure of
6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is defined by a benzene ring fused to a 1,3-
dioxine ring, with a fluorine atom at the 6-position and a formyl (carbaldehyde) group at the 8-
position. These features dictate its electronic and steric properties, which in turn govern its
physical behavior.
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Property Value Source
Chemical Formula CoH7FO3 (Calculated)
Molecular Weight 182.15 g/mol (Calculated)
CAS Number 306934-87-2 Apollo Scientific[1]
_ C1=C(C=C2C(=C1F)OCO0C?2) _
Canonical SMILES (Predicted)
C=0
InChl Key (Predicted) (Predicted)

Physicochemical Properties: A Comparative and
Predictive Analysis

Direct experimental values for the physicochemical properties of 6-fluoro-4H-1,3-
benzodioxine-8-carbaldehyde are not widely reported. However, we can establish reliable
predictions by analyzing its structure and comparing it to its close analog, 6-fluoro-4H-1,3-
benzodioxine-8-carboxylic acid (CAS: 321309-28-8), for which data is available.[2]

The primary structural difference is the functional group at the 8-position: a carbaldehyde (-
CHO) versus a carboxylic acid (-COOH). This has profound implications for intermolecular
forces. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to
strong dimeric interactions that significantly raise its melting and boiling points. The aldehyde,
lacking a hydroxyl proton, can only act as a hydrogen bond acceptor and relies primarily on
weaker dipole-dipole interactions.[3][4]
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6-fluoro-4H-1,3-
Property benzodioxine-8-
carboxylic acid

6-fluoro-4H-1,3-

benzodioxine-8- Justification for
carbaldehyde Prediction
(Predicted)

Physical State Solid

Aromatic aldehydes

are typically solids or
Crystalline Solid ) yp” y. )

high-boiling liquids at

room temperature.[5]

Melting Point 180 °C[2]

Absence of strong
intermolecular
hydrogen bonding
compared to the
85- 105 °C _ _
carboxylic acid
suggests a
significantly lower

melting point.

Boiling Point 180-182 °CJ[2]

While lower than the
carboxylic acid if
intermolecular forces
were the only factor,
the provided boiling
point for the acid
seems unusually low
and may be under

> 250 °C (at atm. vacuum or represent a

pressure) decomposition
temperature.
Aldehydes generally
have lower boiling
points than
corresponding acids
but higher than
corresponding
alkanes.[3][6]
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The polar carbonyl
group can form
hydrogen bonds with
water, but the
hydrophobic aromatic
Aqueous Solubility Poorly soluble Slightly Soluble ring will limit solubility.
Solubility is expected
to be low but
potentially higher than
the more crystalline

carboxylic acid.[3]

) The "like dissolves
Soluble in common

Soluble in polar ] like" principle
Solubility (O » ] vents ( organic solvents (e.g., s Solubility i
olubili rganic organic solvents (e.g., suggests solubility in
y g g g CH2Cl2, EtOAc, 99 y
DMSO, DMF) solvents of moderate

Acetone, DMSO) ] ]
to high polarity.[7]

Workflow for Comprehensive Physical
Characterization

The logical flow for characterizing a novel compound like 6-fluoro-4H-1,3-benzodioxine-8-
carbaldehyde involves a multi-step process, starting from basic observations and progressing
to sophisticated spectroscopic analysis. This ensures that each step informs the next, creating
a robust and validated data package.
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Caption: Workflow for the physical and structural characterization of a novel chemical entity.
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Spectroscopic Profile: Predicted Signatures

Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its
constituent functional groups, we can predict the key spectroscopic signatures for 6-fluoro-4H-
1,3-benzodioxine-8-carbaldehyde.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The presence of an aromatic
aldehyde conjugated to the ring system will produce several characteristic peaks.

C=0 Stretch (Carbonyl): A strong, sharp absorption is expected between 1705-1685 cm™1.
The conjugation with the aromatic ring lowers the frequency from the typical aliphatic
aldehyde range (1740-1720 cm~1).[8][9][10]

C-H Stretch (Aldehyde): Two distinct, medium-intensity peaks are characteristic of the C-H
bond of the aldehyde group, typically appearing around 2830-2800 cm~* and 2730-2700
cm~1, The latter peak is particularly diagnostic.[9][11][12]

C-O-C Stretch (Dioxine Ether): Strong absorptions corresponding to the asymmetric and
symmetric C-O-C stretches of the ether linkages in the dioxine ring will be present, typically
in the 1250-1050 cm~1* region.

C-F Stretch (Aryl Fluoride): A strong band indicating the carbon-fluorine stretch is expected
in the 1250-1100 cm~* range.

C=C Stretch (Aromatic): Medium to weak absorptions from the aromatic ring will appear in
the 1600-1450 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's carbon-hydrogen framework.

e H NMR:

o Aldehyde Proton (-CHO): A highly deshielded singlet is predicted in the 4 9.8-10.2 ppm
range. This is a key diagnostic signal.[11][13][14]
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o Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (6 7.0-8.0
ppm), corresponding to the two protons on the benzene ring. Their coupling constant and
precise shifts will be influenced by the fluorine and aldehyde substituents.

o Dioxine Protons (-O-CHz-O- and -Ar-O-CHz-): Two distinct signals, likely singlets or narrow
multiplets, are expected for the two sets of methylene protons in the dioxine ring, typically
in the & 4.5-5.5 ppm range.

o BC NMR:

o Carbonyl Carbon (-CHO): The aldehyde carbon will appear far downfield, predicted in the
0 190-200 ppm range.[15]

o Aromatic Carbons (Ar-C): Signals for the six aromatic carbons will be observed between &
110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

o Dioxine Carbons (-CHz-): The two methylene carbons of the dioxine ring will appear in the
0 60-80 ppm region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through
fragmentation patterns.[16][17]

e Molecular lon (M*e): Using Electron Impact (El) ionization, a prominent molecular ion peak is
expected at m/z = 182.15. High-resolution mass spectrometry (HRMS) should confirm the
elemental composition of CoH7FOs.

o Key Fragmentation: A characteristic fragmentation pathway for aldehydes is the loss of the
formyl proton (He) to give a strong [M-1]* peak at m/z = 181. Another common fragmentation
is the loss of the entire formyl group (*CHO) to give an [M-29]* peak at m/z = 153.[14][18]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The causality behind
each step is explained to ensure technical accuracy and reproducibility, reflecting an
experienced approach to physical property determination.
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Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is
characteristic of a pure crystalline compound, while impurities typically depress and broaden
the melting range.

o Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (one
end sealed).

e Procedure:

o Sample Preparation: Ensure the sample is completely dry and finely powdered. An
improperly dried sample can show a depressed melting point due to residual solvent
acting as an impurity.[19]

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect
a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into
the sealed end. The packed sample height should be 2-3 mm to ensure uniform heat
transfer.[19]

o Initial Rapid Determination: Place the loaded capillary in the apparatus. Heat rapidly (10-
20 °C/min) to find an approximate melting range. This saves time and prevents
overshooting the melting point in subsequent, more precise measurements.

o Precise Determination: Allow the apparatus to cool to at least 20 °C below the
approximate melting point. Insert a new capillary. Heat at a slow, controlled rate of 1-2
°C/min. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium,
ensuring an accurate reading.[20]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the last crystal melts (T2). The melting range is T1-Ta.

o Validation: Repeat the precise determination at least twice. Consistent results (within 0.5
°C) validate the measurement.
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Protocol 2: Kinetic and Thermodynamic Solubility
Screening

Solubility is a key parameter for drug development, influencing bioavailability and formulation.
[21] Kinetic solubility is a high-throughput method for early discovery, while thermodynamic
solubility provides the true equilibrium value, essential for later-stage development.[22][23]

Kinetic Solubility (Early Stage) = Thermodynamic Solubility (Late Stage)

Prepare high-concentration Add excess solid compound
stock in DMSO to aqueous buffer
Add stock to aqueous buffer Equilibrate with shaking
(e.g., PBS, pH 7.4) (e.g., 24h at 25°C)

l l

Observe for precipitation) (Separate solid & supernatant

(Nephelometry or Visual) (Centrifuge/Filter)

\
\
\
\

~. Informs concentration range
AN o
~_ for thermodynamic study

T . -
Quantify concentration in
supernatant (HPLC-UV)

Click to download full resolution via product page
Caption: Logical relationship between kinetic and thermodynamic solubility assays.

o Apparatus: HPLC-UV system, orbital shaker, centrifuge, pH meter, analytical balance,

appropriate vials.

e Procedure (Thermodynamic Shake-Flask Method):
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o Solvent Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered
Saline, pH 7.4). Degas the buffer to prevent bubble formation during analysis.

o Sample Addition: Add an excess amount of the solid compound to a known volume of the
buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is
essential to ensure saturation has been reached.[21]

o Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment
(e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true
thermodynamic equilibrium.

o Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high
speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear
supernatant for analysis. Filtration through a 0.22 um filter can also be used.

o Quantification: Prepare a calibration curve using standard solutions of the compound of
known concentration. Analyze the supernatant by a validated HPLC-UV method to
determine the concentration. This is the thermodynamic solubility.

o Validation: The experiment should be run in triplicate to ensure the precision of the result.
The presence of solid material at the end confirms that equilibrium solubility was
measured.

Safety and Handling

While specific toxicity data for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is unavailable,
related benzodioxine derivatives are known to be irritants. Standard laboratory safety protocols
should be followed.

o Exposure Controls: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
gloves.

o Hazards: Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and
direct contact with skin and eyes.

Conclusion
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This guide provides a comprehensive framework for the characterization of the physical
properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. By integrating predictive
chemical principles with robust, self-validating experimental protocols, researchers can
confidently generate the high-quality data required for advancing drug discovery programs and
other scientific endeavors. The presented methodologies for determining melting point,
solubility, and spectroscopic signatures serve as a reliable roadmap for the physical analysis of
this and other novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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